molecular formula C9H9I2NO3 B1670622 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid CAS No. 66-02-4

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Cat. No.: B1670622
CAS No.: 66-02-4
M. Wt: 432.98 g/mol
InChI Key: NYPYHUZRZVSYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosine, 3,5-diiodo- is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the benzene ring. This compound is significant in the biosynthesis of thyroid hormones, where it serves as a precursor to thyroxine and triiodothyronine

Scientific Research Applications

Tyrosine, 3,5-diiodo- has numerous applications in scientific research:

    Chemistry: It is used as a substrate in the synthesis of iodinated peptides and other biologically active compounds.

    Biology: It serves as an intermediate in the biosynthesis of thyroid hormones and is used in studies related to thyroid function and metabolism.

    Medicine: It is utilized in the development of antithyroid drugs and as a radiolabeling agent for imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

    Industry: It finds applications in the production of synthetic thyroid hormones and other pharmaceuticals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a derivative of tyrosine . Tyrosine is an amino acid that is used by cells to synthesize proteins. It is a precursor for the synthesis of the neurotransmitters norepinephrine, dopamine and epinephrine, which are involved in transmitting signals in the brain and other areas of the body.

Mode of Action

As a tyrosine derivative, this compound may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those of tyrosine. Tyrosine is involved in several metabolic pathways, including the synthesis of proteins and neurotransmitters. It is also a precursor for the synthesis of thyroid hormones .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light Additionally, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment

Biochemical Analysis

Biochemical Properties

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of thyroid hormones. It interacts with enzymes such as thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin to form thyroid hormones. This compound also interacts with other proteins and biomolecules involved in the regulation of thyroid hormone synthesis and metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of thyroid cells by modulating the synthesis and release of thyroid hormones. These hormones, in turn, regulate numerous physiological processes such as growth, development, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with thyroid peroxidase and other enzymes involved in thyroid hormone synthesis. It acts as a substrate for these enzymes, facilitating the iodination process and the formation of thyroid hormones. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in thyroid hormone regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed changes in cellular responses to this compound over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate thyroid hormone synthesis and release, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase and deiodinases, which play a role in the iodination and deiodination of thyroid hormones. These interactions affect metabolic flux and the levels of metabolites involved in thyroid hormone regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into thyroid cells, where it participates in thyroid hormone synthesis. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it is involved in thyroid hormone synthesis. It is directed to specific compartments or organelles within thyroid cells through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound is available for its role in thyroid hormone production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosine, 3,5-diiodo- can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields 3,5-diiodo-L-tyrosine with high purity and without the need for chromatographic purification .

Industrial Production Methods: In industrial settings, the production of 3,5-diiodo-L-tyrosine may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tyrosine, 3,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Comparison with Similar Compounds

    Monoiodotyrosine (MIT): Contains a single iodine atom and serves as a precursor to diiodotyrosine.

    Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.

    Triiodothyronine (T3): Contains three iodine atoms and is more potent than thyroxine.

Uniqueness: Tyrosine, 3,5-diiodo- is unique due to its specific role as an intermediate in the biosynthesis of thyroid hormones. Unlike monoiodotyrosine, it contains two iodine atoms, making it a direct precursor to both thyroxine and triiodothyronine. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYHUZRZVSYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110067
Record name 3,5-Diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-02-4, 620-59-7, 300-39-0
Record name 3,5-Diiodotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diiodotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Tyrosine,5-diiodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diiodotyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diiodo-L-tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diiodotyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-diiodo-DL-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIIODOTYROSINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.